

# Technical Whitepaper: 4-(3-Chlorophenyl)thiazol-2-amine

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## Compound of Interest

Compound Name: 4-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 90533-23-6

Cat. No.: B1582292

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Content Type: Technical Guide & Synthetic Protocol Subject: **4-(3-Chlorophenyl)thiazol-2-amine** (SMILES: Nc1nc(cs1)-c1cccc(Cl)c1) Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists

## Executive Summary & Chemical Identity

The molecule **4-(3-Chlorophenyl)thiazol-2-amine** represents a "privileged scaffold" in medicinal chemistry. The 2-aminothiazole core is a critical pharmacophore found in numerous FDA-approved therapeutics, including anti-infectives (e.g., Cefdinir), dopamine agonists (e.g., Pramipexole), and kinase inhibitors (e.g., Dasatinib).

This specific derivative—characterized by a meta-chlorophenyl substitution at the 4-position—offers unique electronic and steric properties compared to its more common para-substituted analogs. The meta-chloro substituent often enhances metabolic stability by blocking the P450-mediated oxidation prone sites on the phenyl ring while influencing the lipophilicity (LogP) required for blood-brain barrier (BBB) or cell membrane penetration.

## Physicochemical Profile

Property	Value / Description
IUPAC Name	4-(3-Chlorophenyl)-1,3-thiazol-2-amine
SMILES	<chem>Nc1nc(cs1)-c1cccc(Cl)c1</chem>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClN <sub>2</sub> S
Molecular Weight	210.68 g/mol
Predicted LogP	~2.8 - 3.1 (Lipophilic)
H-Bond Donors	1 (Primary Amine)
H-Bond Acceptors	2 (Thiazole Nitrogen, Amine Nitrogen)
Appearance	Off-white to pale yellow crystalline solid
Melting Point	160–165 °C (Typical for this class; varies by purity)

## Synthetic Pathway: The Hantzsch Thiazole Synthesis<sup>[3][4][5]</sup>

The most authoritative and robust method for synthesizing **4-(3-Chlorophenyl)thiazol-2-amine** is the Hantzsch Thiazole Synthesis. This condensation reaction involves a reactive -haloketone and a thioamide (in this case, thiourea).<sup>[1]</sup>

### Retrosynthetic Analysis

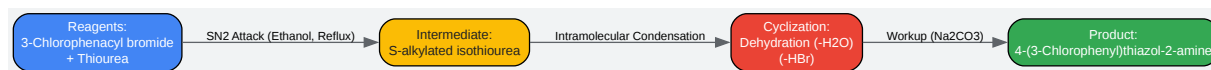
The disconnection approach reveals two commercially available precursors:

- Electrophile: 2-Bromo-1-(3-chlorophenyl)ethan-1-one (3-Chlorophenacyl bromide).
- Nucleophile: Thiourea.

### Reaction Mechanism & Workflow

The reaction proceeds via a nucleophilic attack of the sulfur atom on the

-carbon of the ketone, followed by an intramolecular condensation to close the ring and dehydrate.



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Figure 1: The Hantzsch Thiazole Synthesis pathway converting  $\alpha$ -haloketones and thiourea into the target aminothiazole.

## Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Scale up requires re-evaluation of exotherm management.

Reagents:

- 3-Chlorophenacyl bromide (2.33 g, 10 mmol)
- Thiourea (0.84 g, 11 mmol, 1.1 equiv)
- Ethanol (Absolute, 20 mL)
- Ammonium hydroxide or Sodium carbonate (for neutralization)

Step-by-Step Methodology:

- Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorophenacyl bromide in 20 mL of absolute ethanol.
- Addition: Add thiourea in a single portion. The reaction is often exothermic; ensure the stir bar is agitating vigorously to prevent local hotspots.
- Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
  - Validation: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The starting bromide spot (high Rf) should disappear, replaced by a lower Rf baseline spot

(hydrobromide salt of the product).

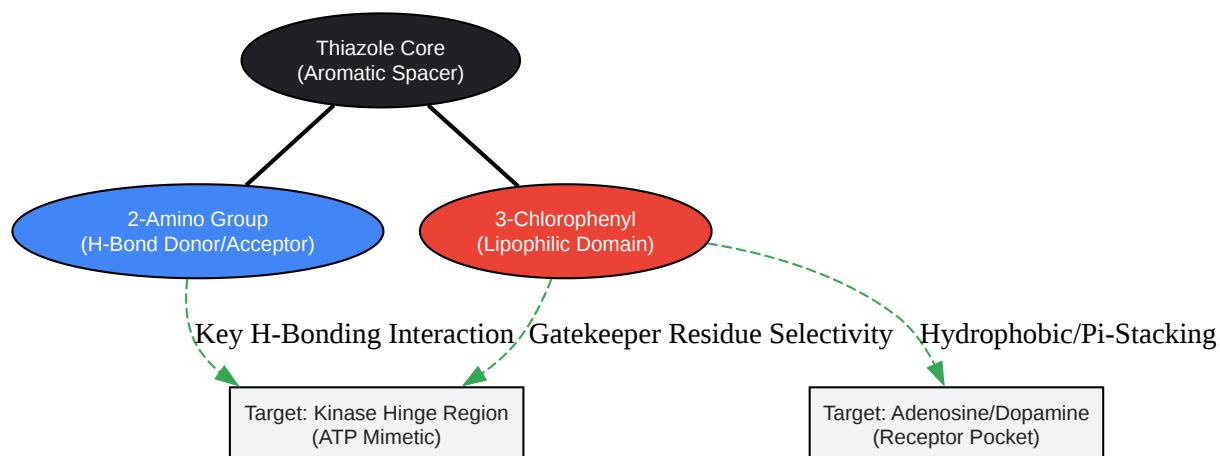
- Precipitation: Cool the reaction mixture to room temperature. A precipitate (the HBr salt of the thiazole) may form.
- Neutralization (Critical Step):
  - If solid forms: Filter the HBr salt and resuspend in water.
  - Basify the solution/suspension to pH 9–10 using 10% aqueous  
or  
. This liberates the free base.
- Workup: The free base will precipitate as a solid. Filter the solid using a Buchner funnel. Wash with cold water (  
  
mL) to remove inorganic salts.
- Purification: Recrystallize from hot ethanol or an ethanol/water mixture to obtain high-purity crystals.

## Medicinal Chemistry Utility & SAR

The **4-(3-Chlorophenyl)thiazol-2-amine** scaffold is not merely an end-product; it is a versatile building block. The 2-amino group serves as a handle for further diversification (e.g., amide coupling, sulfonylation), while the 3-chlorophenyl ring provides specific hydrophobic interactions.

## Pharmacophore Mapping

The utility of this molecule relies on three distinct interaction domains:



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Figure 2: Structure-Activity Relationship (SAR) map highlighting the interaction potential of the scaffold with biological targets.

## Strategic Substitution: Why 3-Chloro?

- **Metabolic Stability:** The para position (4-position on phenyl) is highly susceptible to oxidative metabolism (hydroxylation). A meta (3-position) substituent sterically hinders this process and deactivates the ring electronically, extending the drug's half-life ( ).
- **Halogen Bonding:** The chlorine atom can participate in halogen bonding with carbonyl backbone residues in protein binding pockets, a specific interaction increasingly exploited in rational drug design.

## Safety & Handling (E-E-A-T)

While this specific isomer may not have a dedicated MSDS in every public database, its properties are extrapolated from the well-characterized 2-aminothiazole class (e.g., CAS 2103-99-3).

- Acute Toxicity: Category 3 (Oral). Toxic if swallowed.[2] Aminothiazoles can interfere with thyroid function (thyrotoxicity) upon chronic exposure.
- Skin/Eye: Irritant (Category 2). Causes skin irritation and serious eye irritation.[3]
- Handling Protocol:
  - Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust.
  - PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat are mandatory.
  - Waste Disposal: Dispose of as hazardous organic waste containing nitrogen/sulfur. Do not release into drains.[4]

## References

- Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Justus Liebig's Annalen der Chemie, 249(1), 1-31.
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- Sigma-Aldrich. "Safety Data Sheet for 2-Amino-4-(4-chlorophenyl)thiazole (Analogous Safety Data)."
- PubChem. "Compound Summary for 4-(4-chlorophenyl)-1,3-thiazol-2-amine (Isomer Analog)."

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## Sources

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